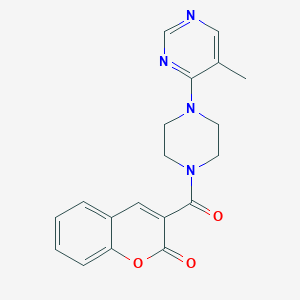
3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important signaling molecule involved in regulating cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to study the role of PI3K in various biological processes and diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have detailed the synthesis and biological evaluation of compounds related to 3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles demonstrated potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Additionally, the development of novel thiazolidinone derivatives has shown antimicrobial activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anticancer and Antiproliferative Activities
The anticancer and antiproliferative properties of compounds with a chromen-2-one core have been extensively studied. A selection of new chromeno[2,3-b]pyridines prepared from chromenylacrylonitriles and N-substituted piperazines showed promising anticancer activity against breast cancer cell lines, with one compound demonstrating significant cell growth inhibition, cell cycle arrest in G2/M phase, apoptosis induction, and microtubule destabilization (Oliveira-Pinto, Pontes, Lopes, et al., 2020).
Vasodilatory and Antihypertensive Effects
The discovery of heterocyclic O-sulfates, such as di- and triaminopyrimidine 3-oxides, has unveiled a new family of compounds with potential vasodilatory and antihypertensive effects, indicating a direct mechanism of action for vasodilation (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).
properties
IUPAC Name |
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-11-20-12-21-17(13)22-6-8-23(9-7-22)18(24)15-10-14-4-2-3-5-16(14)26-19(15)25/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEXCOMDFPPWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
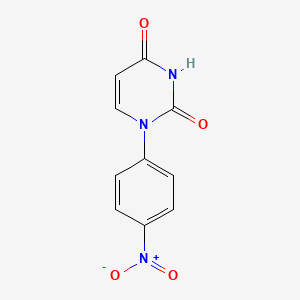
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)
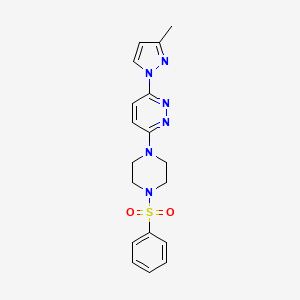
![N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)
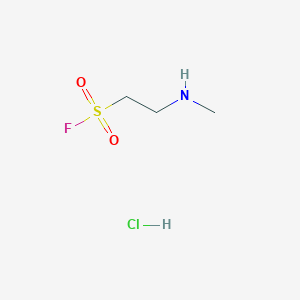
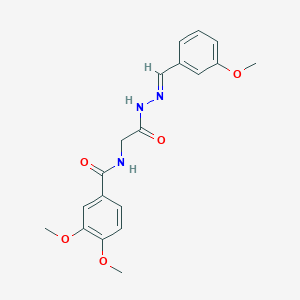
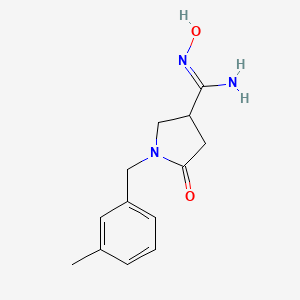
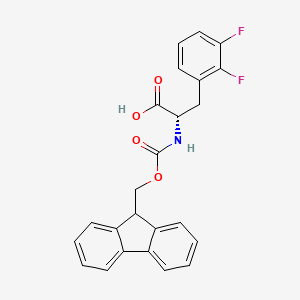
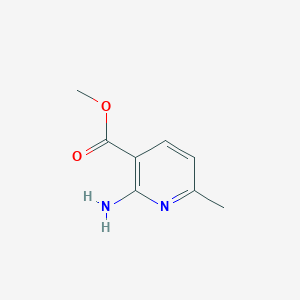
![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
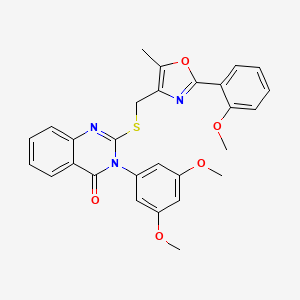
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)